

A Comparative Guide to TACE Inhibitors: BMS-561392 vs. TMI-005

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Compound of Interest

Compound Name: BMS-561392

Cat. No.: B1667220

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two notable inhibitors of Tumor Necrosis Factor- α Converting Enzyme (TACE), also known as ADAM17: **BMS-561392** and TMI-005 (Apratastat). TACE is a critical enzyme in the inflammatory pathway, responsible for the release of soluble Tumor Necrosis Factor- α (TNF- α), a key cytokine implicated in a range of inflammatory diseases. The development of TACE inhibitors has been a significant area of research for conditions such as rheumatoid arthritis. This document aims to offer an objective comparison of the performance of **BMS-561392** and TMI-005, supported by experimental data, to aid researchers in their understanding and future work in this field.

At a Glance: Key Differences

Feature	BMS-561392	TMI-005 (Apratastat)
Primary Target	Highly selective TACE (ADAM17) inhibitor	Dual inhibitor of TACE and Matrix Metalloproteinases (MMPs)
Potency (TACE IC50)	0.20 nM[1]	20 nM - 440 nM[1]
Selectivity	>100-fold selective over various MMPs[1]	Inhibits MMP-1 (IC50 = 33 nM) and MMP-13 (IC50 = 8.1 nM)
Clinical Development	Entered Phase II trials for rheumatoid arthritis; discontinued due to hepatotoxicity.[1]	Entered Phase II trials for rheumatoid arthritis; discontinued due to lack of efficacy.[2][3]

Quantitative Data Comparison

The following tables summarize the available quantitative data for **BMS-561392** and TMI-005, providing a clear comparison of their inhibitory potency and selectivity.

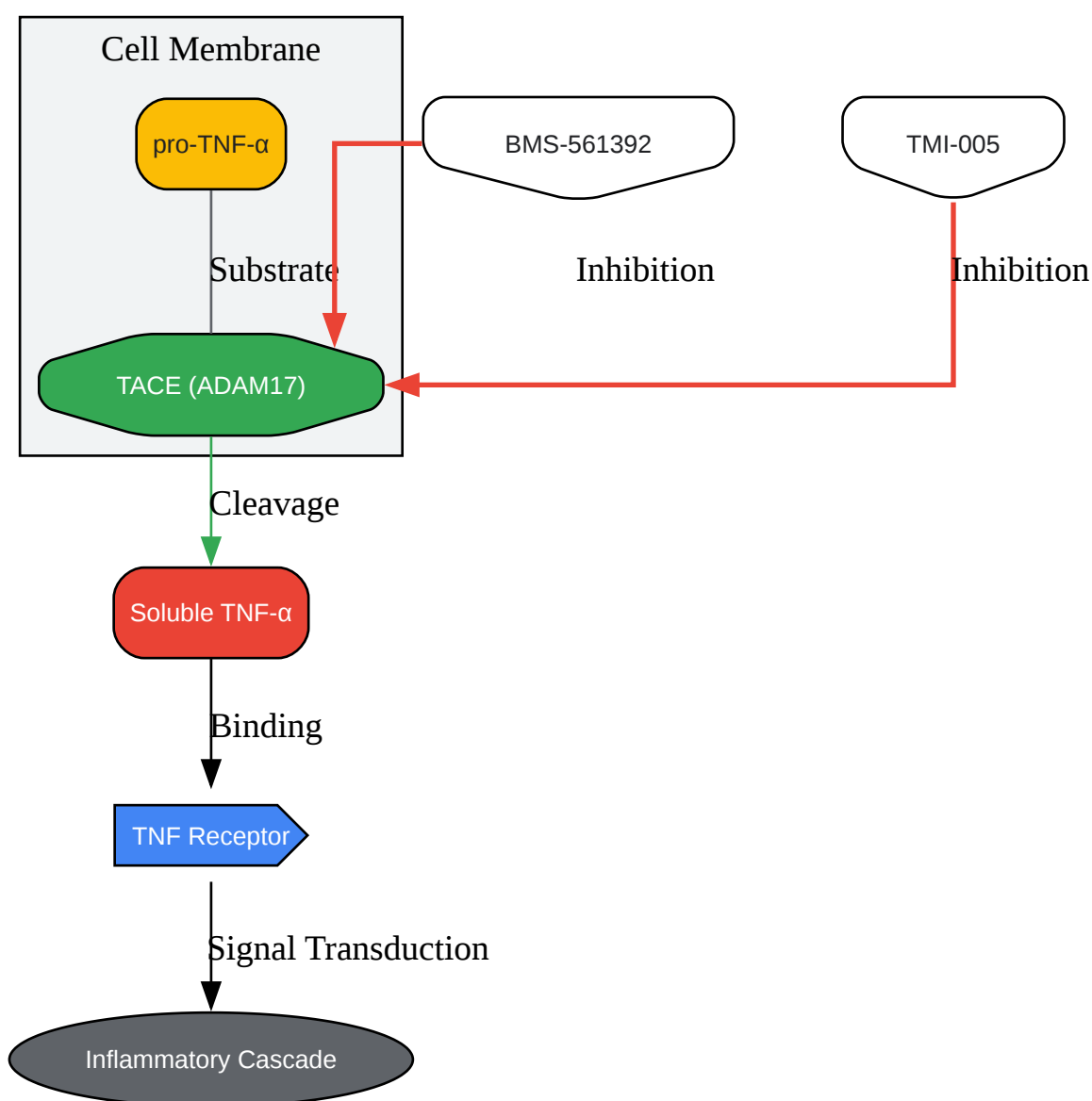
Table 1: In Vitro Inhibitory Activity (IC50, nM)

Target	BMS-561392	TMI-005 (Apratastat)
TACE (ADAM17)	0.20[1]	20 / 440[1]
MMP-1	>4,949 (for a similar compound)	33
MMP-2	3,333 (for a similar compound)	-
MMP-3	163 (for a similar compound)	-
MMP-8	795 (for a similar compound)	-
MMP-9	>2,128 (for a similar compound)	-
MMP-13	16,083 (for a similar compound)	8.1

Data for a closely related and highly selective TACE inhibitor from Bristol-Myers Squibb is used to illustrate the selectivity profile of the **BMS-561392** chemical series.

Mechanism of Action and Signaling Pathway

Both **BMS-561392** and TMI-005 are designed to inhibit the enzymatic activity of TACE. TACE is a sheddase that cleaves the membrane-anchored precursor of TNF- α (pro-TNF- α) to release its soluble, biologically active form. By blocking TACE, these inhibitors reduce the levels of soluble TNF- α , thereby mitigating the downstream inflammatory cascade.



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TACE inhibition of TNF- α release.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TACE Enzymatic Assay (Fluorogenic Substrate-Based)

This protocol describes a common method for determining the in vitro potency of TACE inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human TACE.

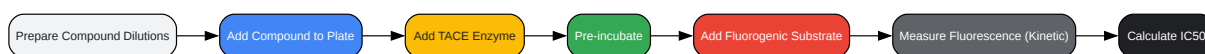
Materials:

- Recombinant human TACE (catalytic domain)
- Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)
- Assay buffer (e.g., 25 mM Tris, pH 8.0, 2.5 μ M ZnCl₂, 0.005% Brij-35)
- Test compounds (**BMS-561392**, TMI-005) dissolved in DMSO
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.
- Add 50 μ L of the diluted test compounds or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
- Add 25 μ L of the recombinant human TACE enzyme solution (at a pre-determined optimal concentration) to each well.

- Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding 25 µL of the fluorogenic TACE substrate to each well.
- Immediately begin monitoring the increase in fluorescence intensity (e.g., Ex/Em = 328/393 nm) at 37°C for 30-60 minutes in a kinetic mode.
- Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
- Determine the percent inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Workflow for TACE enzymatic assay.

TNF- α Release Assay in LPS-Stimulated Macrophages

This cellular assay assesses the ability of inhibitors to block TACE activity in a more physiologically relevant context.

Objective: To measure the inhibition of TNF- α release from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 murine macrophage cell line
- DMEM supplemented with 10% FBS and antibiotics

- Lipopolysaccharide (LPS) from E. coli
- Test compounds (**BMS-561392**, TMI-005) dissolved in DMSO
- 24-well cell culture plates
- Mouse TNF- α ELISA kit
- Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

- Seed RAW 264.7 cells into 24-well plates at a density of 2×10^5 cells/well and allow them to adhere overnight.[4]
- The following day, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle.
- Pre-incubate the cells with the compounds for 1 hour at 37°C.[5]
- Stimulate the cells by adding LPS to a final concentration of 1 $\mu\text{g/mL}$. [4]
- Incubate the plates for 4-6 hours at 37°C.[5]
- Collect the cell culture supernatants and centrifuge to remove any cellular debris.
- Quantify the concentration of TNF- α in the supernatants using a mouse TNF- α ELISA kit according to the manufacturer's instructions.
- In a parallel plate, assess the cytotoxicity of the compounds at the tested concentrations using a suitable cell viability assay to ensure that the observed reduction in TNF- α is not due to cell death.
- Calculate the percent inhibition of TNF- α release for each compound concentration and determine the IC50 value.

Clinical Trial Outcomes

Both **BMS-561392** and TMI-005 advanced to Phase II clinical trials for the treatment of rheumatoid arthritis, but neither progressed further.

BMS-561392: This highly selective TACE inhibitor was discontinued from clinical development due to observations of hepatotoxicity (liver toxicity) in trial participants.[\[1\]](#)

TMI-005 (Apratastat): A 12-week, randomized, placebo-controlled Phase II study involving 390 rheumatoid arthritis patients was conducted.[\[6\]](#) Patients received 50, 100, or 150 mg of TMI-005 orally three times daily. The trial failed to demonstrate a significant improvement in symptoms compared to the placebo group.[\[2\]](#)[\[6\]](#) While no hepatotoxicity was observed, the lack of efficacy led to the termination of its development for this indication.[\[3\]](#)[\[6\]](#) The broad-spectrum MMP inhibition of TMI-005 was also associated with reports of tendonitis, an adverse effect reminiscent of earlier MMP inhibitors.[\[6\]](#)

Summary and Conclusion

BMS-561392 and TMI-005 represent two distinct strategies in the pursuit of TACE inhibition for inflammatory diseases.

- **BMS-561392** exemplifies a target-selective approach, demonstrating high potency and selectivity for TACE. While this precision is often sought after in drug design to minimize off-target effects, the compound's clinical development was halted by safety concerns, specifically hepatotoxicity.
- TMI-005, on the other hand, was designed as a dual inhibitor of TACE and MMPs. This broader spectrum of activity did not translate into clinical efficacy for rheumatoid arthritis and may have contributed to side effects such as tendonitis.

The divergent outcomes of these two molecules underscore the challenges in developing safe and effective TACE inhibitors. While potent and selective inhibition of TACE is achievable, as demonstrated by **BMS-561392**, translating this into a clinically successful therapeutic requires a delicate balance of efficacy and safety. The experience with TMI-005 suggests that broader inhibition of related enzymes may not necessarily enhance therapeutic benefit and could introduce additional liabilities. This comparative guide highlights the importance of careful target validation and selectivity profiling in the development of novel anti-inflammatory agents.

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